Dslet
Übersicht
Beschreibung
Diese Verbindung ist ein Enkephalin-ähnliches Peptid, das bedeutet, dass es strukturell den natürlich vorkommenden Enkephalin-Peptiden ähnelt, die eine Rolle bei der Modulation von Schmerz und Emotionen im Körper spielen .
Herstellungsmethoden
DSLET kann durch verschiedene Synthesewege hergestellt werden. Eine übliche Methode beinhaltet die Verwendung von L-Threonin, N-[N-[N-[N-[N-[N-[(1,1-Dimethylethoxy)carbonyl]-L-tyrosyl]-O-(1,1-Dimethylethyl)-D-seryl]glycyl]-L-phenylalanyl]-L-leucyl]-O-(1,1-Dimethylethyl)- (9CI). Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Chlorwasserstoff und Trifluoressigsäure bei 0 °C für 30 Minuten, gefolgt von Raumtemperatur für weitere 30 Minuten . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.
Wissenschaftliche Forschungsanwendungen
DSLET hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um die Peptidsynthese und -reaktionen zu untersuchen. In der Biologie wird this compound verwendet, um die Rolle von Delta-Opioidrezeptoren bei der Schmerzmodulation und der emotionalen Regulation zu untersuchen. In der Medizin hat es potenzielle therapeutische Anwendungen für die Schmerzbehandlung und die Behandlung von emotionalen Störungen. Darüber hinaus wird this compound in der pharmazeutischen Industrie für die Entwicklung neuer Medikamente verwendet, die auf den Delta-Opioidrezeptor abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an den Delta-Opioidrezeptor, einen G-Protein-gekoppelten Rezeptor, der an der Modulation von Schmerz und Emotion beteiligt ist. Nach der Bindung aktiviert this compound den Rezeptor, was zu einer Kaskade intrazellulärer Signalereignisse führt, die zur Hemmung der Adenylatcyclase und einer Abnahme des cAMP-Spiegels führen. Dies führt letztendlich zur Modulation der Neurotransmitterfreisetzung und zur Reduktion der Schmerzempfindung .
Wirkmechanismus
Target of Action
DSLET, also known as [D-Ser2, Leu5, Thr6]-enkephalin, is a highly specific agonist of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that is primarily found in the central nervous system and plays a crucial role in mediating the effects of endogenous opioids and opioid drugs .
Mode of Action
This compound interacts with the δ-opioid receptor, leading to a series of intracellular events. It binds selectively to the δ-opioid receptor, triggering a conformational change that activates the receptor . This activation inhibits adenylate cyclase, reducing the production of cyclic AMP (cAMP), a key secondary messenger involved in many biological processes .
Biochemical Pathways
The binding of this compound to the δ-opioid receptor initiates a cascade of biochemical events. The activated receptor inhibits the enzyme adenylate cyclase, leading to a decrease in the intracellular levels of cAMP . This reduction in cAMP levels affects various downstream signaling pathways, including those involved in pain perception and mood regulation .
Result of Action
The activation of the δ-opioid receptor by this compound results in analgesic effects, reducing the perception of pain . Additionally, this compound may also have effects on mood, as δ-opioid receptors have been implicated in the regulation of mood and emotional responses .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Dslet acts as a potent agonist for the delta opioid receptor, a G protein-coupled receptor involved in various biochemical reactions. The interaction between this compound and the delta opioid receptor leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade . This compound binds specifically to the delta opioid receptor, triggering a series of conformational changes that facilitate its biological activity. This interaction is characterized by high affinity and specificity, making this compound a valuable tool for studying delta opioid receptor functions .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound influences cell signaling pathways by activating the MAPK cascade, which is crucial for cell proliferation, differentiation, and survival . Additionally, this compound modulates gene expression by altering the transcriptional activity of specific genes involved in pain modulation and other physiological responses . This compound also impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the delta opioid receptor, leading to the activation of G proteins and subsequent downstream signaling pathways . This compound’s interaction with the receptor induces conformational changes that facilitate the activation of the MAPK cascade, which does not require transphosphorylation of receptor tyrosine kinases . Additionally, this compound-mediated activation of the MAPK pathway is significantly inhibited by Src kinase inhibitors, indicating the involvement of Src kinases in this process . This compound also influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, maintaining its biological activity for extended periods. Degradation of this compound can occur under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged activation of signaling pathways and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively activates the delta opioid receptor, leading to analgesic effects without significant adverse reactions . At higher doses, this compound can induce toxic effects, including respiratory depression and other opioid-related side effects . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the delta opioid receptor. This interaction influences the activity of enzymes and cofactors involved in metabolic processes, thereby affecting the overall metabolic flux within cells . This compound’s modulation of metabolic pathways can lead to changes in metabolite levels, impacting cellular energy balance and other physiological functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within target cells . This compound’s distribution is influenced by its binding affinity to the delta opioid receptor and other cellular components, which determine its overall bioavailability and efficacy .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with the delta opioid receptor. This interaction directs this compound to specific compartments within the cell, including the plasma membrane and intracellular signaling complexes . Post-translational modifications, such as phosphorylation, can further influence this compound’s localization and activity, ensuring its precise targeting to relevant cellular sites .
Vorbereitungsmethoden
DSLET can be synthesized through various synthetic routes. One common method involves the use of L-Threonine, N-[N-[N-[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl]-O-(1,1-dimethylethyl)-D-seryl]glycyl]-L-phenylalanyl]-L-leucyl]-O-(1,1-dimethylethyl)- (9CI). The reaction conditions typically involve the use of hydrogen chloride and trifluoroacetic acid at 0°C for 30 minutes, followed by room temperature for another 30 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
DSLET unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Disulfidbrücken führen, während die Reduktion zur Spaltung dieser Brücken führen kann .
Vergleich Mit ähnlichen Verbindungen
DSLET ähnelt anderen Enkephalin-ähnlichen Peptiden wie [D-Ala2, D-Leu5]-Enkephalin (DADLE) und [Met5]-Enkephalin. This compound ist einzigartig in seiner hohen Spezifität für den Delta-Opioidrezeptor, während andere Enkephaline auch an Mu- und Kappa-Opioidrezeptoren binden können. Diese Spezifität macht this compound zu einem wertvollen Werkzeug für die Untersuchung des Delta-Opioidrezeptors und seiner Rolle bei der Schmerz- und Emotionsmodulation .
Ähnliche Verbindungen umfassen:
- [D-Ala2, D-Leu5]-Enkephalin (DADLE)
- [Met5]-Enkephalin
- [Leu5]-Enkephalin
Eigenschaften
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSODCLCMBUCPW-LVNBQDLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997082 | |
Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75644-90-5 | |
Record name | Enkephalin, Ser(2), Leu(5), Thr(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Dslet?
A1: this compound exhibits high affinity and selectivity for δ-opioid receptors (DOR) [, , ]. It acts as an agonist at these receptors, initiating a cascade of downstream signaling events.
Q2: How does this compound binding to DORs affect intracellular signaling pathways?
A2: this compound binding to DORs activates G proteins, primarily Gi/Go proteins [, , ]. This activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels [, , ].
Q3: What are the consequences of this compound-mediated DOR activation on neuronal activity?
A3: this compound binding to DORs can:
- Inhibit neurotransmitter release: This occurs presynaptically and has been observed for various neurotransmitters, including norepinephrine [] and acetylcholine [].
- Modulate ion channel activity: this compound can inhibit calcium influx through voltage-gated calcium channels and activate potassium channels, leading to hyperpolarization and decreased neuronal excitability [, , ].
- Induce acute tolerance and withdrawal: Prolonged exposure to this compound can lead to acute tolerance, characterized by a diminished response to the agonist. Upon drug withdrawal, a long-lasting potentiation of neuronal activity can occur [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C28H41N5O8 and its molecular weight is 575.66 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, 1H 400-MHz NMR spectroscopy has been used to study the conformation of this compound and its analogs in DMSO-d6 solution [].
Q6: How do structural modifications of this compound affect its activity and selectivity?
A6: Introducing conformational constraints, such as tert-butyl groups, can significantly impact the affinity and selectivity of this compound analogs for DOR subtypes:
- DSTBULET ([Tyr-D-Ser-(OtBu)-Gly-Phe-Leu-Thr]) and BUBU ([Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)]) exhibit increased selectivity for DORs over μ-opioid receptors (MOR) [].
- DTTBULET ([Tyr-D-Thr(OtBu)-Gly-Phe-Leu-Thr]) shows a significant loss of affinity for both DOR and MOR [].
Q7: What in vitro models have been used to study the effects of this compound?
A7: this compound's effects have been investigated in various in vitro models, including:
- Cell lines: NG108-15 cells (neuroblastoma x glioma hybrid) [, , , ], ND8-47 cells (neuroblastoma x dorsal root ganglion hybrid) [, , ], and Rat-1 fibroblasts transfected with the murine DOR [].
- Isolated tissue preparations: Rat brain membranes [, , , , ], guinea pig cortical membranes [], and mouse vas deferens [].
Q8: What are some key findings from in vivo studies using this compound?
A8: In vivo studies have demonstrated the following effects of this compound:
- Antinociception: this compound produces dose-dependent analgesia following intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration in mice [, , ].
- Seizure activity: this compound can induce seizure activity in rats, which can be blocked by DOR antagonists [, ].
- Effects on reflex pathways: this compound has been shown to depress transmission in nociceptive and non-nociceptive reflex pathways in cats [, ].
Q9: Are there any clinical trials investigating the therapeutic potential of this compound?
A9: To date, there are no published clinical trials involving this compound.
Q10: What is the role of protein kinase C (PKC) in this compound-mediated effects?
A11: PKC activation has been implicated in the desensitization of DOR-mediated antinociception by this compound in mice. PKC activation can reduce the number of specific this compound binding sites on DORs [].
Q11: What are the potential implications of this compound's effects on bone regeneration?
A13: Studies in mice have demonstrated that this compound can accelerate the development of newly synthesized spongy bone tissue in bone regenerates following fracture [, ]. This suggests a potential therapeutic role for DOR agonists in promoting bone healing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.